molecular formula C10H14ClNO B13191790 3-(Pyrrolidin-1-yl)phenol hydrochloride CAS No. 1071549-62-6

3-(Pyrrolidin-1-yl)phenol hydrochloride

Cat. No.: B13191790
CAS No.: 1071549-62-6
M. Wt: 199.68 g/mol
InChI Key: BEBLSSYODHECBP-UHFFFAOYSA-N
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Description

Contextualization within Phenolic and Pyrrolidine (B122466) Chemistry Research

The study of 3-(Pyrrolidin-1-yl)phenol (B1675841) hydrochloride is well-situated within the broader and well-established fields of phenolic and pyrrolidine chemistry. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and are widely recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties. researchgate.netresearchgate.net The reactivity of the phenolic hydroxyl group and the aromatic ring allows for a wide range of chemical modifications, making phenols versatile building blocks in organic synthesis.

The pyrrolidine ring is a five-membered, saturated nitrogen-containing heterocycle that is a key structural motif in a vast number of natural products, pharmaceuticals, and biologically active compounds. nih.gov Its prevalence in drug discovery is due to its ability to introduce a three-dimensional structure, which can be crucial for specific interactions with biological targets. sigmaaldrich.com The pyrrolidine scaffold is present in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. chemsrc.com

The combination of these two moieties in 3-(Pyrrolidin-1-yl)phenol hydrochloride results in a molecule that can be described as an N-aryl pyrrolidine. The synthesis of N-aryl pyrrolidines is a significant area of research, with various methods developed for their preparation. Palladium-catalyzed cross-coupling reactions, for instance, are a common and effective method for forming the bond between an aryl group and the nitrogen of the pyrrolidine ring. bldpharm.com Such synthetic strategies are crucial for creating libraries of related compounds for biological screening.

Significance in Contemporary Chemical and Biological Sciences Investigations

The significance of this compound in modern scientific research can be inferred from the known activities of structurally related compounds. The fusion of a phenol (B47542) and a pyrrolidine ring creates a scaffold that has been explored for a variety of biological activities. For instance, derivatives of aminophenol have been investigated for their potential as therapeutic agents.

Compounds containing the pyrrolidine ring are known to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, antibacterial, and central nervous system activities. chemsrc.com The specific substitution pattern on both the phenol and pyrrolidine rings can significantly influence the biological activity of the resulting molecule. Therefore, this compound serves as a valuable scaffold for chemical modification to explore structure-activity relationships.

In the context of contemporary research, this compound could be a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the phenolic hydroxyl group allows for further functionalization, such as etherification or esterification, while the pyrrolidine nitrogen can also be a site for chemical modification. The investigation of such derivatives could lead to the discovery of novel compounds with specific biological targets. The study of compounds like this compound contributes to the growing body of knowledge in medicinal chemistry and the ongoing search for new and effective therapeutic agents.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1071549-62-6

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

3-pyrrolidin-1-ylphenol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-11;/h3-5,8,12H,1-2,6-7H2;1H

InChI Key

BEBLSSYODHECBP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(Pyrrolidin-1-yl)phenol (B1675841) Hydrochloride

The synthesis of 3-aryl pyrrolidines, such as 3-(Pyrrolidin-1-yl)phenol, is a significant area of research due to the prevalence of this structural motif in biologically active molecules. researchgate.net Methodologies for creating this structure range from traditional, multi-step sequences to modern, highly efficient catalytic processes.

Conventional Multistep Synthesis Approaches

Another conventional strategy involves the reaction of a suitably substituted phenol (B47542) with a pyrrolidine (B122466) derivative. For instance, the nucleophilic substitution of a 3-halopyrrolidine with 3-aminophenol (B1664112) or the reductive amination of 3-hydroxyphenacyl halides with pyrrolidine represent plausible, albeit multi-step, pathways. These classical methods form the foundation of heterocyclic chemistry but are often superseded by more streamlined modern techniques.

Green Chemistry and Sustainable Synthesis Innovations

In line with the principles of green chemistry, recent innovations aim to reduce the environmental impact of chemical syntheses through the use of safer solvents, reduced energy consumption, and atom economy. ejcmpr.com The synthesis of pyrrolidine and phenol derivatives has benefited significantly from these approaches.

One notable green technique is the use of ultrasound irradiation to promote reactions. For example, a one-pot, multicomponent synthesis of substituted 3-pyrrolin-2-ones has been developed using citric acid as a biodegradable catalyst in the green solvent ethanol (B145695), accelerated by ultrasound. rsc.org This method features a clean reaction profile, easy work-up, and short reaction times. rsc.org Similarly, highly efficient and rapid protocols for the synthesis of substituted phenols from arylboronic acids have been established using aqueous hydrogen peroxide in ethanol at room temperature, often completing within one minute. nih.gov These strategies minimize the use of hazardous reagents and organic solvents, representing a significant advance in sustainable chemical production. ejcmpr.comnih.gov

Green ApproachKey FeaturesExample ApplicationReference
Ultrasound-Assisted SynthesisEnergy efficiency, shorter reaction times, improved yieldsOne-pot synthesis of pyrrolinone derivatives rsc.org
Aqueous Hydrogen Peroxide OxidationUse of a green oxidant (H₂O₂), mild conditions (room temp), rapid reactionipso-Hydroxylation of arylboronic acids to phenols nih.gov
Use of Green SolventsEthanol instead of hazardous organic solventsSynthesis of phenols and pyrrolinones rsc.orgnih.gov
Biocatalysis/Natural CatalystsUse of biodegradable catalysts like citric acidCatalysis of multicomponent reactions rsc.org

Enantioselective Synthesis Strategies and Chiral Resolution

Many pharmaceuticals containing the pyrrolidine scaffold are chiral, necessitating synthesis methods that can produce a single enantiomer with high purity. researchgate.net There are three primary strategies to achieve this: synthesis from a chiral pool, use of chiral auxiliaries, and asymmetric catalysis.

A prevalent method involves starting with readily available, optically pure precursors from the "chiral pool," such as the amino acids proline and 4-hydroxyproline. nih.gov These cyclic precursors are then functionalized to build the target molecule, preserving the initial stereochemistry. researchgate.netnih.gov For instance, the reduction of proline using reagents like LiAlH₄ yields (S)-prolinol, a key starting material for numerous drugs. nih.gov

Asymmetric catalysis offers a more direct and efficient route. Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines is a powerful method for constructing chiral pyrrolidines. nih.gov This reaction creates the heterocyclic ring and sets its stereochemistry in a single, highly selective step. nih.gov Similarly, organocatalysis has emerged as a key tool; for example, the enantioselective conjugate addition of aldehydes to nitro-olefins can generate precursors to spirocyclic pyrrolidine derivatives with high stereocontrol. thieme-connect.de

StrategyDescriptionExampleReference
Chiral Pool SynthesisUtilizes naturally occurring, enantiomerically pure starting materials.Reduction of L-proline to (S)-prolinol for further derivatization. nih.gov
Asymmetric Catalysis (Metal)A chiral metal catalyst directs the formation of one enantiomer over the other.Palladium-catalyzed [3+2] cycloaddition to form chiral pyrrolidines. nih.gov
Asymmetric Catalysis (Organo)A small, chiral organic molecule catalyzes the reaction enantioselectively.Enantioselective conjugate addition to form pyrrolidine precursors. thieme-connect.de

Chemical Reactivity and Derivatization Studies of 3-(Pyrrolidin-1-yl)phenol Hydrochloride

The chemical structure of this compound offers two primary sites for chemical modification: the pyrrolidine ring and the phenolic aromatic ring. This dual reactivity allows for extensive derivatization to modulate the compound's properties.

Functional Group Interconversions of the Pyrrolidine Moiety

The nitrogen atom of the pyrrolidine ring is a secondary amine, making it a good nucleophile. chemicalbook.com This allows for a variety of electrophilic substitution reactions. chemicalbook.com Common transformations include:

N-Alkylation and N-Acylation: The pyrrolidine nitrogen readily reacts with alkyl halides and acyl halides to form the corresponding N-substituted derivatives. chemicalbook.com This is a fundamental transformation for introducing a wide array of functional groups.

α-Functionalization: The carbon atoms adjacent (alpha) to the nitrogen can be functionalized. For example, N-Boc protected pyrrolidine can undergo enantioselective α-arylation via deprotonation followed by a palladium-catalyzed Negishi coupling. acs.org Another method involves electrochemical oxidation in the presence of hydrochloric and acetic acids to yield an α-acetoxy-β-chloro derivative, which serves as a versatile intermediate for introducing various substituents. organic-chemistry.org

Phenolic Group Transformations and Aromatic Substitutions

The phenol portion of the molecule is also highly reactive and can be modified at either the hydroxyl group or the aromatic ring. nih.govwikipedia.org

Reactions of the Phenolic Hydroxyl Group:

O-Alkylation and O-Acylation (Ether and Ester Formation): The phenolic hydroxyl can be converted into an ether or an ester. nih.gov Esterification is a common reaction for phenols, though the resulting esters are often more prone to hydrolysis than those of aliphatic alcohols. wikipedia.org

Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinones. wikipedia.org

Reactions on the Aromatic Ring: The hydroxyl and pyrrolidinyl groups are both electron-donating and activating, directing electrophilic aromatic substitution to the ortho and para positions. wikipedia.org

Halogenation: The aromatic ring can be readily halogenated (brominated, chlorinated) by reacting with the corresponding halogen. nih.gov

Nitration and Sulfonation: Introduction of nitro (-NO₂) or sulfonic acid (-SO₃H) groups can be achieved under standard electrophilic aromatic substitution conditions. nih.gov

Condensation Reactions: Phenols condense with aldehydes and ketones in the presence of an acid or base catalyst, a reaction famously used to produce Bakelite resins. wikipedia.org This reactivity allows for the attachment of various alkyl and aryl groups to the ring.

Salt Formation and Stability in Synthetic Processes

The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the solubility, stability, and handling of basic compounds like 3-(Pyrrolidin-1-yl)phenol. The process involves the protonation of the basic nitrogen atom of the pyrrolidine ring by hydrochloric acid.

In a typical laboratory or industrial setting, the hydrochloride salt is prepared by dissolving the free base form of 3-(Pyrrolidin-1-yl)phenol in a suitable organic solvent, followed by the addition of hydrochloric acid. The acid can be added in various forms, such as an aqueous solution or as a solution in an organic solvent like isopropanol (B130326) or ether. The resulting salt, being less soluble in the non-polar solvent, precipitates out and can be isolated by filtration. For instance, in the synthesis of related pyrrolidine derivatives, the free base is often converted to the stable hydrochloride salt for purification and handling.

The stability of amine hydrochloride salts can be variable and is influenced by factors such as light, temperature, humidity, and the presence of oxygen. While specific stability data for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide insight. For example, research on the hydrochloride salts of cathinone (B1664624) derivatives, which also feature a pyrrolidine ring, has shown that these compounds can be unstable in air. nih.gov Decomposition was observed to occur via oxidation, leading to the formation of 2"-oxo and N-oxide derivatives. nih.gov The rate of decomposition was found to increase with time and was more pronounced when smaller quantities of the substance were exposed to air, suggesting a surface-level reaction. nih.gov

Furthermore, a stability assessment of various salts of the drug bedaquiline (B32110) revealed that the hydrochloride salt was the least stable among those tested (benzoate, malonate, nicotinate). nih.gov Under accelerated stability conditions of 40°C and 75% relative humidity, the hydrochloride salt of bedaquiline lost its crystallinity and showed structural changes within three months. nih.gov This suggests that hydrochloride salts of complex amine compounds may be susceptible to degradation, particularly under conditions of elevated temperature and humidity.

Stability Observations for Structurally Related Amine Hydrochloride Salts
Compound ClassObserved InstabilityConditionsDecomposition ProductsReference
α-Pyrrolidinoheptanophenone (Cathinone derivative)Decomposition observed when stored in a refrigerator for 3 days and at room temperature in air.In airα-(2″-oxopyrrolidino)heptanophenone and N-oxide derivative nih.gov
Bedaquiline HydrochlorideLoss of crystallinity and chemical structure.40°C and 75% relative humidity over 3 months.Not specified nih.gov

Intermediate Compounds in Synthetic Routes to this compound Analogues

The synthesis of analogues of this compound involves the use of various key intermediate compounds. These intermediates allow for the introduction of diverse substituents on both the pyrrolidine ring and the phenyl group, leading to a wide range of structurally related molecules. The synthetic strategies often focus on building the 3-aryl-pyrrolidine core.

A prominent method for creating this core structure is the palladium-catalyzed hydroarylation of N-substituted pyrrolines. researchgate.netnih.gov This reaction provides a direct route to 3-aryl pyrrolidines from readily available precursors. The key intermediates in this approach are an N-alkyl-2-pyrroline and a substituted aryl halide or triflate. For example, to synthesize an analogue of 3-(Pyrrolidin-1-yl)phenol with a substituent on the phenyl ring, one would start with the corresponding substituted 3-bromophenol (B21344) or 3-hydroxyphenyltriflate.

Another general approach involves the synthesis of the pyrrolidine ring from acyclic precursors. sci-hub.se In these multi-step syntheses, various substituted acyclic compounds serve as intermediates before the final ring-closing step.

Common precursors for the pyrrolidine ring itself in the synthesis of pharmaceutical compounds include naturally derived chiral molecules like proline and 4-hydroxyproline. nih.gov These starting materials can be chemically modified through a series of intermediate compounds to build the desired substituted pyrrolidine structure before its attachment to the phenolic moiety. For instance, (S)-prolinol, derived from the reduction of proline, is a common starting material for many pyrrolidine-containing drugs. nih.gov

The table below outlines key classes of intermediate compounds and their roles in the synthesis of analogues of 3-(Pyrrolidin-1-yl)phenol.

Key Intermediate Compounds in the Synthesis of 3-(Pyrrolidin-1-yl)phenol Analogues
Intermediate Compound ClassRole in SynthesisExample Synthetic MethodResulting Analogue TypeReference
N-Alkyl-2-pyrrolinesReactant in hydroarylation to form the 3-aryl-pyrrolidine bond.Palladium-catalyzed hydroarylationAnalogues with various N-substituents on the pyrrolidine ring. researchgate.netnih.gov
Substituted Aryl Halides (e.g., Bromophenols)Provides the substituted phenyl moiety in cross-coupling reactions.Palladium-catalyzed hydroarylationAnalogues with various substituents on the phenyl ring. researchgate.netnih.gov
Proline and 4-Hydroxyproline DerivativesChiral starting materials for the construction of the pyrrolidine ring.Multi-step functional group transformations.Optically active pyrrolidine-containing analogues. nih.gov
(S)-ProlinolA reduced form of proline used as a versatile precursor.Oxidation followed by condensation and other modifications.A wide variety of complex pyrrolidine-containing drugs. nih.gov
N-Diallyl Sulfonamide DerivativesPrecursors for ring-closing metathesis to form a pyrroline, followed by intramolecular Heck reaction.Ring-closing metathesis and intramolecular Heck reaction.3-Aryl-pyrrolidines. sci-hub.se

Advanced Spectroscopic and Computational Characterization in Research

Theoretical and Quantum Chemical Investigations of 3-(Pyrrolidin-1-yl)phenol (B1675841) Hydrochloride and Related Structures

Computational chemistry provides powerful tools for investigating the structural and electronic properties of molecules, offering insights that complement experimental data. For 3-(Pyrrolidin-1-yl)phenol hydrochloride, theoretical studies using quantum chemical methods are instrumental in understanding its fundamental characteristics at the molecular level. These investigations help to elucidate the molecule's geometry, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. ijcce.ac.irresearchgate.net Calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or def2-TZVP, are used to determine the optimized molecular geometry of this compound. nih.govmdpi.com This process identifies the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.

The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For instance, a DFT study would yield the specific lengths of the C-N bond connecting the pyrrolidine (B122466) ring to the phenol (B47542) group, the C-O and O-H bonds of the hydroxyl group, and the various C-C and C-H bonds within the aromatic and aliphatic rings. Comparing these calculated parameters with experimental data from X-ray crystallography can validate the accuracy of the theoretical model. mdpi.com The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT/B3LYP

ParameterBond/AngleCalculated Value
Bond LengthC(aromatic)-N(pyrrolidine)1.39 Å
Bond LengthC(aromatic)-O1.37 Å
Bond LengthO-H0.97 Å
Bond AngleC-N-C (pyrrolidine)109.5°
Bond AngleC-O-H109.1°
Dihedral AngleC-C-N-C145.2°

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for predicting the reactivity of a molecule. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to its electron affinity and electrophilicity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small gap indicates a molecule is more reactive. For related heterocyclic compounds, DFT calculations have determined energy gaps that are instrumental in assessing their potential reactivity. researchgate.netresearchgate.net Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to further quantify the molecule's chemical behavior. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Quantum Chemical Descriptors

ParameterValue (eV)
E(HOMO)-5.88
E(LUMO)-0.95
Energy Gap (ΔE)4.93
Ionization Potential (I)5.88
Electron Affinity (A)0.95
Hardness (η)2.47
Softness (S)0.41
Electronegativity (χ)3.42

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. ijcce.ac.ir It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. researchgate.net By examining the interactions between filled (donor) and vacant (acceptor) NBOs, it is possible to quantify the stability arising from these delocalization effects.

Table 3: NBO Analysis - Second-Order Perturbation Energies E(2) for Key Orbital Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ(C-C) aromatic25.5
LP(2) Oπ(C-C) aromatic18.9
π(C-C) aromaticπ(C-C) aromatic22.1
σ(C-H)σ(C-N)3.2

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgnumberanalytics.com The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values.

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the electronegative oxygen and nitrogen atoms due to their lone pairs of electrons. researchgate.net Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are favorable sites for nucleophilic attack. These are usually found around hydrogen atoms, particularly the acidic proton of the hydroxyl group and the proton associated with the hydrochloride salt. bhu.ac.in Intermediate potential regions are colored green. The MEP map provides a clear, intuitive guide to the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Computational methods can accurately predict the vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra of molecules. nih.gov DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. mdpi.com This analysis allows for the assignment of specific absorption bands in the experimental spectra to particular molecular vibrations, such as O-H stretching, C-N stretching, and aromatic ring deformations. mdpi.com

The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.ir This method calculates the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength (f), can be compared with experimental UV-Vis spectra to identify the nature of the electronic transitions, such as π → π* or n → π* transitions. mdpi.com

Table 4: Comparison of Hypothetical Experimental and Calculated Vibrational Frequencies

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) DFT (cm⁻¹)Assignment
ν(O-H)34503455O-H stretch
ν(N-H⁺)27502745N-H stretch (hydrochloride)
ν(C-H) aromatic30503052Aromatic C-H stretch
ν(C-H) aliphatic29602965Aliphatic C-H stretch
ν(C=C) aromatic16101612Aromatic ring stretch
ν(C-N)13201325C-N stretch

Conformational analysis is performed to identify all possible stable conformations (conformers) of a molecule and to determine their relative energies. This is achieved by systematically rotating specific dihedral angles and calculating the corresponding energy, thereby mapping the potential energy surface (PES). scispace.com For this compound, key rotations would include the bond between the phenyl ring and the nitrogen atom, as well as torsions within the five-membered pyrrolidinyl ring.

The pyrrolidine ring is not planar and can adopt different puckered conformations, such as the "envelope" or "twist" forms. scispace.com A PES scan can identify the most stable puckering state and the energy barriers for interconversion between different conformers. researchgate.net The results of this analysis reveal the molecule's flexibility and the relative populations of different conformers at a given temperature. The conformer with the lowest energy represents the global minimum and is the most populated state. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Table 5: Relative Energies of Hypothetical Stable Conformers

ConformerDihedral Angle (C-C-N-C)Ring PuckerRelative Energy (kcal/mol)
1 (Global Minimum)145.0°Envelope0.00
2-25.5°Envelope1.52
3148.2°Twist2.10
4-22.8°Twist2.85

Molecular Modeling and Simulation Approaches

Computational techniques, including molecular modeling and simulation, are indispensable tools in modern chemical and pharmaceutical research. These methods provide detailed insights into the behavior of molecules at an atomic level, complementing experimental data and guiding the design of new compounds with desired properties. For a molecule such as this compound, these in silico approaches can elucidate its conformational landscape, predict its interactions with biological targets, and establish relationships between its structure and activity.

Molecular Dynamics Simulations for Conformational Preferences

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. sciencepublishinggroup.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational flexibility and preferred shapes (conformers) of a molecule in a simulated environment, such as in an aqueous solution. mdpi.comnih.gov

The primary outcomes of an MD simulation for this compound would be the identification of stable, low-energy conformations and the transition pathways between them. This information is crucial for understanding how the molecule might present itself to a biological receptor. The relative populations of different conformers can be estimated from the simulation trajectory, providing a statistical view of its structural preferences.

Table 1: Illustrative Conformational Analysis of 3-(Pyrrolidin-1-yl)phenol

This table presents hypothetical data from a molecular dynamics simulation to illustrate the types of results obtained for different conformers. The energy values indicate the relative stability of each conformation.

Conformer IDDihedral Angle (C2-C3-N1-C_pyrrolidine)Pyrrolidine Ring PuckerRelative Energy (kcal/mol)Population (%)
Conf-A85.2°Twist (T)0.0065.8
Conf-B-92.5°Envelope (E)1.2520.1
Conf-C175.1°Twist (T)2.8010.5
Conf-D-15.5°Envelope (E)4.503.6

In silico Ligand-Protein Interaction Studies

In silico ligand-protein interaction studies, most notably molecular docking, are fundamental to structure-based drug design. mdpi.com These computational techniques predict the preferred orientation of a ligand when bound to a specific protein target, as well as the strength of the resulting interaction, often quantified as a binding affinity or docking score. plos.org This approach is critical for identifying potential biological targets for a compound and for understanding the molecular basis of its activity. nih.gov

For this compound, a docking study would involve computationally placing the molecule into the binding site of a selected protein. The process evaluates numerous possible poses and scores them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. plos.org The phenol group can act as a hydrogen bond donor and acceptor, while the protonated pyrrolidinium (B1226570) ion can form strong electrostatic and hydrogen bond interactions with acidic residues like aspartate or glutamate (B1630785) in a protein's active site.

Such studies can reveal key amino acid residues that are crucial for binding and can guide the chemical modification of the ligand to improve its affinity and selectivity. researchgate.net The pyrrolidine scaffold is a common feature in many biologically active compounds, and docking studies help elucidate how its specific stereochemistry and substitution pattern contribute to pharmacological efficacy. nih.gov For example, studies on other pyrrolidine derivatives have successfully used docking to understand their interactions with targets like DNA and various enzymes. nih.govresearchgate.net

Table 2: Example Molecular Docking Results for 3-(Pyrrolidin-1-yl)phenol against a Hypothetical Kinase Target

This table provides a hypothetical example of docking results, illustrating how binding affinity is scored and which molecular interactions are typically identified.

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)Key Hydrophobic Interactions (Residues)
Kinase X (fictional)-8.5Asp145, Gln85Leu22, Val30, Ile143
Kinase Y (fictional)-7.2Glu101, Ser140Ala45, Phe150
Kinase Z (fictional)-6.1Asn98Met95, Leu152

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.netmdpi.com These models are built by analyzing a dataset of structurally related compounds and using statistical methods, such as multiple linear regression (MLR), to derive an equation that relates molecular descriptors to the observed activity or property. nih.govnih.gov

For a class of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antioxidant potential or enzyme inhibition. mdpi.com This would involve synthesizing or computationally generating a series of analogs with variations in their structure (e.g., different substituents on the phenol ring). For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic properties: (e.g., HOMO/LUMO energies, partial charges) which are relevant for phenols' antioxidant activities. bohrium.com

Hydrophobic properties: (e.g., LogP) which influence membrane permeability. researchgate.net

Steric properties: (e.g., molecular volume, surface area) which relate to how the molecule fits into a binding site.

Topological properties: (e.g., connectivity indices) which describe the branching and shape of the molecule.

Similarly, a QSPR model could predict physical properties like solubility or melting point. mdpi.com Once a statistically robust model is validated, it can be used to predict the activity or properties of new, untested compounds, thereby prioritizing synthetic efforts and accelerating the discovery process. researchgate.netnih.gov

Table 3: Relevant Molecular Descriptors for QSAR/QSPR Modeling of Phenol-Pyrrolidine Derivatives

This table lists key molecular descriptors that would be calculated for a series of compounds related to this compound to build a predictive QSAR or QSPR model.

Descriptor ClassDescriptor NameDescriptionTypical Application
ElectronicHighest Occupied Molecular Orbital (HOMO) EnergyEnergy of the outermost electron orbital; relates to electron-donating ability.Predicting antioxidant activity. nih.gov
ElectronicDipole MomentA measure of the overall polarity of the molecule.Modeling interactions with polar protein sites.
HydrophobicLogP (Octanol-Water Partition Coefficient)Measures the hydrophobicity of the molecule.Predicting membrane permeability and absorption. researchgate.net
Steric/TopologicalMolecular Weight (MW)The mass of one mole of the substance.General property correlation.
Steric/TopologicalPolar Surface Area (PSA)Surface sum over all polar atoms; relates to hydrogen bonding potential.Predicting cell penetration.
Steric/TopologicalNumber of Rotatable BondsA measure of molecular flexibility.Correlating with binding entropy.

Analytical Methodologies and Detection in Research Settings

Chromatographic Techniques for Research Applications involving Pyrrolidine-Phenol Derivatives

Chromatographic methods are central to the separation and analysis of pyrrolidine-phenol derivatives from complex matrices in research samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation and quantification of phenolic and pyrrolidine-containing compounds. The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity. For compounds like "3-(Pyrrolidin-1-yl)phenol hydrochloride," which possess a degree of polarity, reversed-phase (RP) chromatography is the most common approach.

Typical HPLC and UPLC Systems and Conditions:

Modern analytical laboratories widely employ HPLC and UPLC systems for the analysis of aromatic amines and phenolic compounds coresta.orgwaters.comnih.gov. UPLC systems, with their use of smaller particle size columns (typically <2 µm), offer significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption coresta.orgwaters.com.

A typical system for the analysis of pyrrolidine-phenol derivatives would consist of a quaternary solvent pump, an autosampler, a thermostatted column compartment, and a detector, such as a Diode Array Detector (DAD) or a fluorescence detector (FLD) nih.gov.

Data Table: Exemplar HPLC/UPLC Conditions for Aromatic Amines and Phenolic Compounds

ParameterHPLCUPLC
Column C18 or Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm) nkust.edu.twACQUITY BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) nih.gov
Mobile Phase Gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) sielc.comGradient of acetonitrile and water with 0.1% formic acid mdpi.com
Flow Rate 0.8 - 1.5 mL/min0.3 - 0.6 mL/min
Detection DAD (210-400 nm) or FLD (Ex/Em specific to derivative) scirp.orgMS/MS or DAD
Injection Volume 5 - 20 µL1 - 5 µL
Column Temp. 25 - 40 °C30 - 50 °C

This table presents typical starting conditions for method development for compounds structurally related to 3-(Pyrrolidin-1-yl)phenol (B1675841) hydrochloride and may require optimization.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive detection of pyrrolidine-phenol derivatives. The choice of ionization technique and mass analyzer can be tailored to the specific research question.

Ionization Techniques and Fragmentation Patterns:

Electrospray ionization (ESI) is the most suitable ionization method for polar compounds like "this compound," typically operating in positive ion mode to protonate the basic pyrrolidine (B122466) nitrogen. High-resolution mass spectrometry (HRMS) instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, provide accurate mass measurements, which are crucial for confirming elemental composition nih.gov.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For N-alkyl-substituted pyrrolidines, a characteristic fragmentation pathway involves the loss of the pyrrolidine ring wvu.edu. The presence of the phenol (B47542) group can lead to characteristic neutral losses, such as the loss of CO nih.gov. A detailed analysis of the fragmentation of related α-pyrrolidinophenone synthetic cathinones revealed that a dominant fragmentation pathway is the loss of the pyrrolidine molecule wvu.edu.

Data Table: Predicted MS Fragmentation for 3-(Pyrrolidin-1-yl)phenol

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossStructural Assignment of Fragment
[M+H]⁺[M+H - C₄H₈N]⁺C₄H₈NProtonated 3-aminophenol (B1664112)
[M+H]⁺[M+H - H₂O]⁺H₂ODehydrated precursor ion
[M+H]⁺[M+H - CO]⁺COLoss of carbon monoxide from the phenol ring

This table is predictive and based on general fragmentation patterns of similar structures. Actual fragmentation would need to be confirmed experimentally.

Enantiomeric Separation and Purity Assessment in Research Samples

Since "this compound" can exist as enantiomers if a chiral center is present (for example, if the pyrrolidine ring is substituted), the ability to separate and quantify these enantiomers is critical in many research contexts, particularly in pharmaceutical and biological studies. Chiral HPLC is the primary method for this purpose.

Chiral Stationary Phases (CSPs):

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective researchgate.net. Macrocyclic glycopeptide-based CSPs, like those based on vancomycin or teicoplanin, have also demonstrated broad applicability for the separation of chiral primary and secondary amines mdpi.com.

The choice of mobile phase is also crucial and can be normal-phase, reversed-phase, or polar organic mode, depending on the specific CSP and analyte mdpi.com.

Data Table: Chiral Stationary Phases for Separation of Pyrrolidine Derivatives

Chiral Stationary Phase TypeCommon Trade NamesTypical Mobile Phase
Polysaccharide-based (Cellulose)Chiralcel OD-H, Lux Cellulose-2Hexane/Isopropanol (B130326) with an amine additive (e.g., diethylamine)
Polysaccharide-based (Amylose)Chiralpak AD, Lux Amylose-1Hexane/Ethanol (B145695)
Macrocyclic GlycopeptideChirobiotic V, Chirobiotic TMethanol/Acetic Acid/Triethylamine or Acetonitrile/Water with modifiers

This table provides examples of CSPs that have been used for the separation of chiral compounds containing pyrrolidine rings and would be a good starting point for method development for chiral derivatives of 3-(Pyrrolidin-1-yl)phenol.

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification of the analyte to improve its analytical properties, such as enhancing detector response, improving chromatographic separation, or increasing volatility for gas chromatography. For "this compound," derivatization can target either the phenolic hydroxyl group or the secondary amine functionality of the pyrrolidine ring if it were, for instance, a pyrrolidin-3-yl-phenol isomer researchgate.net.

Development of Novel Derivatization Reagents for Specific Analytes

The development of new derivatizing reagents is an active area of research aimed at improving sensitivity and selectivity. For phenolic compounds, reagents that introduce a fluorophore or a chromophore are common. For secondary amines, reagents that react specifically with this functional group are employed.

Reagents for Phenols:

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with phenols (and primary/secondary amines) to produce highly fluorescent derivatives, significantly lowering detection limits oup.com. Benzoyl chloride can also be used to derivatize phenols for improved UV detection nih.gov. More recently, reagents like 3-chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl) have been developed for the fluorescent labeling of phenols, offering high sensitivity scirp.orgscirp.org.

Reagents for Secondary Amines:

For the secondary amine in a pyrrolidine ring, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride are widely used to introduce a fluorescent tag researchgate.net. 4-Nitrobenzoyl chloride can be used to create a UV-active derivative scirp.orgscirp.org.

Data Table: Common Derivatization Reagents for Phenols and Secondary Amines

ReagentTarget Functional GroupDetection Method
Dansyl ChloridePhenols, Primary/Secondary AminesFluorescence, UV, MS oup.comnih.gov
Benzoyl ChloridePhenols, Primary/Secondary AminesUV, MS nih.gov
4-Nitrobenzoyl ChloridePhenolsUV scirp.orgscirp.org
9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary/Secondary AminesFluorescence, UV researchgate.net
3-Chlorocarbonyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone (DMEQ-COCl)PhenolsFluorescence scirp.orgscirp.org

Optimization of Derivatization Conditions for Sensitivity and Selectivity

To achieve maximum sensitivity and selectivity, the conditions for the derivatization reaction must be carefully optimized. Key parameters include the pH of the reaction medium, reagent concentration, reaction time, and temperature.

Optimization of Reaction Parameters:

The derivatization of phenols with reagents like dansyl chloride is typically carried out under basic conditions (pH 9-10) to deprotonate the phenolic hydroxyl group, making it a better nucleophile researchgate.netusda.gov. The reaction time and temperature are also critical; for example, dansylation of amino acids is often performed at elevated temperatures to ensure complete reaction nih.gov. A study on the derivatization of phenols with 4-nitrobenzoyl chloride found that a reaction time of 1 minute at 50°C in a borate buffer at pH 8.5 was optimal scirp.org.

The concentration of the derivatizing reagent must be in sufficient excess to drive the reaction to completion, but excessive amounts can lead to interfering peaks in the chromatogram. Therefore, the molar ratio of the reagent to the analyte is an important parameter to optimize.

Data Table: Optimization Parameters for Dansyl Chloride Derivatization of Amines

ParameterTypical RangeOptimal Value (Example)
pH 8.0 - 11.09.5 - 10.0
Reaction Temperature (°C) Room Temperature - 60°C40°C
Reaction Time (min) 5 - 60 min30 - 40 min
Reagent Concentration 2 - 10 fold molar excess5 fold molar excess
Solvent Acetonitrile, AcetoneAcetonitrile

This table provides general ranges and an example of optimized conditions for the derivatization of amines with dansyl chloride, which would be a relevant starting point for a pyrrolidine-containing compound. researchgate.netusda.govnih.gov

Application in Complex Biological Matrices for Research Profiling (e.g., animal tissues, cell cultures, non-human fluids)

The detection and quantification of this compound in complex biological matrices are crucial for preclinical research, including pharmacokinetic, metabolic, and toxicological studies. The development of robust and sensitive analytical methodologies is essential for accurately profiling this compound in samples such as animal tissues, cell cultures, and non-human biological fluids. While specific validated methods for this compound are not extensively detailed in publicly accessible literature, established analytical principles for structurally related small molecules, such as phenolic compounds and pyrrolidine derivatives, provide a strong foundation for developing effective detection strategies.

The analysis of xenobiotics in biological samples typically involves a multi-step process encompassing sample preparation and cleanup, chromatographic separation, and detection. Given the physicochemical properties of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable analytical technique, offering high sensitivity and selectivity. axispharm.comijisrt.com

Sample Preparation: The primary challenge in analyzing compounds within biological matrices is the removal of interfering endogenous substances like proteins, lipids, and salts, which can suppress the analyte signal and damage analytical instrumentation. ijisrt.com The choice of sample preparation technique is contingent on the specific matrix.

Animal Tissues: For solid tissues such as the brain, liver, or heart, initial homogenization is required. nih.gov Subsequent extraction can be performed using protein precipitation (PPT) with organic solvents like acetonitrile or methanol. For cleaner extracts and lower detection limits, solid-phase extraction (SPE) is often employed. ijisrt.comresearchgate.net Mixed-mode cation-exchange SPE cartridges can be particularly effective for retaining the amine-containing structure of 3-(Pyrrolidin-1-yl)phenol. nih.gov

Cell Cultures: To analyze intracellular concentrations, cells are first lysed, often by sonication or freeze-thaw cycles. The resulting lysate can be treated similarly to tissue homogenates, with protein precipitation being a common and straightforward method. For the analysis of the compound in cell culture media, a "dilute-and-shoot" approach may be feasible for initial screening, but for quantitative analysis, SPE or liquid-liquid extraction (LLE) is preferable to remove media components. researchgate.net

Non-human Fluids (e.g., plasma, urine): Protein precipitation is a rapid method for plasma samples. researchgate.net However, SPE and LLE provide superior cleanup, leading to improved assay robustness and sensitivity. researchgate.net For urine samples, which are typically less complex than plasma, a simple dilution may be sufficient prior to injection, although SPE can be used to concentrate the analyte if necessary. researchgate.net

Chromatographic Separation and Mass Spectrometric Detection:

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer. A reversed-phase C18 column is commonly used for compounds of similar polarity. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve chromatographic peak shape and ionization efficiency. shimadzu.com

Detection is ideally performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For 3-(Pyrrolidin-1-yl)phenol, ionization would likely be achieved using positive mode electrospray ionization (ESI+), targeting the protonated molecule [M+H]+ as the precursor ion.

The table below outlines a proposed LC-MS/MS methodology for the analysis of 3-(Pyrrolidin-1-yl)phenol in various biological matrices, based on common practices for similar analytes.

ParameterAnimal Tissue (e.g., Brain)Cell Culture LysateNon-human Fluid (e.g., Plasma)
Sample Pre-treatment Homogenization in bufferSonication or Freeze-Thaw-
Extraction Method Solid-Phase Extraction (SPE) with mixed-mode cation exchange cartridgesProtein Precipitation (PPT) with cold acetonitrileLiquid-Liquid Extraction (LLE) with ethyl acetate or methyl tert-butyl ether
Chromatography UHPLCUHPLCUHPLC
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Detection Triple Quadrupole Mass Spectrometer (MS/MS)Triple Quadrupole Mass Spectrometer (MS/MS)Triple Quadrupole Mass Spectrometer (MS/MS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Detailed Research Findings:

While specific research on 3-(Pyrrolidin-1-yl)phenol is limited, studies on analogous compounds provide valuable insights. For instance, the analysis of pyrrolidinophenone derivatives in blood has been successfully achieved using GC-MS and LC-MS/MS, with reported limits of quantification in the low ng/mL range. researchgate.net In such studies, enzymatic hydrolysis is sometimes used prior to extraction to analyze for conjugated metabolites. researchgate.net For the analysis of N-methyl-2-pyrrolidinone and its metabolites in plasma and urine, SPE followed by LC-MS has been validated with recoveries exceeding 98% and detection limits in the low ng/mL range. researchgate.net The profiling of biogenic amines in brain tissue often utilizes mixed-mode cation-exchange SPE for effective separation from the complex matrix, followed by derivatization and GC-MS/MS analysis, achieving low ng/g detection limits. nih.gov These findings underscore the suitability of combining advanced sample preparation techniques with highly sensitive chromatographic and mass spectrometric methods for the reliable quantification of small amine-containing molecules in diverse biological samples.

Applications in Chemical Synthesis and Research Tool Development

Role as a Synthetic Intermediate in Organic Chemistry

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.net Compounds like 3-(Pyrrolidin-1-yl)phenol (B1675841) hydrochloride are commercially available intermediates, playing a significant role in the drug design and development process by providing a ready-made core structure that can be elaborated upon. researchgate.netresearchgate.net The chemical reactivity of its two key functional groups—the pyrrolidine nitrogen and the phenolic hydroxyl group—allows for stepwise or combinatorial synthesis strategies to generate libraries of new compounds. nih.gov

The pyrrolidine nitrogen can undergo a variety of reactions, including alkylation, acylation, and arylation, to introduce diverse substituents. These modifications are crucial for exploring the structure-activity relationships (SAR) of new potential therapeutic agents. nih.gov For instance, the synthesis of novel potent µ-opioid receptor ligands has been achieved by incorporating basic pyrrolidine residues into new molecular scaffolds. nih.gov

Simultaneously, the phenol (B47542) group can be functionalized through etherification, esterification, or electrophilic aromatic substitution, further expanding the molecular diversity that can be achieved from this single intermediate. This dual reactivity makes it a versatile precursor for multi-step syntheses, enabling the efficient assembly of complex target molecules. nih.gov The development of various bioactive molecules, including potential analgesics and anti-inflammatory agents, often relies on the use of such pyrrolidine-containing intermediates. researchgate.netnih.gov

Table 1: Functional Groups of 3-(Pyrrolidin-1-yl)phenol and Their Reactivity

Functional GroupType of ReactionsPotential Modifications
Pyrrolidine NitrogenNucleophilic substitution, AcylationAlkylation, Arylation, Amide bond formation
Phenolic HydroxylEtherification, EsterificationO-alkylation, O-acylation
Aromatic RingElectrophilic Aromatic SubstitutionHalogenation, Nitration, Friedel-Crafts reactions

Contribution to the Development of Chemical Probes and Ligands for Biological Systems Research

The 3-(pyrrolidin-1-yl)phenol scaffold is a key pharmacophore in the development of ligands that target various biological systems, particularly receptors in the central nervous system (CNS). Chemical probes and ligands are essential tools for elucidating the function of proteins and validating new drug targets. researchgate.netnih.gov The specific geometry and electronic properties of the pyrrolidinyl-phenol moiety allow it to interact with high affinity and selectivity with the binding sites of certain receptors.

A significant area of research involves the development of ligands for dopamine (B1211576) and serotonin (B10506) receptors, which are implicated in numerous neurological and psychiatric disorders. nih.govnih.govnih.gov For example, a study focused on the synthesis of 3-(3-hydroxyphenyl)pyrrolidine derivatives as ligands for the dopamine D3 receptor. daneshyari.com This work highlights the importance of the 3-hydroxyphenyl group for receptor interaction and demonstrates how modifications to the pyrrolidine ring can be used to probe the receptor's binding pocket.

Similarly, the pyrrolidine motif is integral to the design of potent and selective agonists for serotonin (5-HT) receptors. Research into 3-[2-(pyrrolidin-1-yl)ethyl]indoles has led to the discovery of compounds with high affinity for the h5-HT1D receptor, which are valuable tools for studying its role in conditions like migraine. nih.gov The development of these selective ligands helps to differentiate the functions of closely related receptor subtypes, such as h5-HT1D and h5-HT1B. nih.gov The ability to create such targeted molecular tools underscores the contribution of intermediates like 3-(Pyrrolidin-1-yl)phenol hydrochloride to the advancement of pharmacology and neuroscience research.

Table 2: Examples of Biological Targets for Ligands Derived from Pyrrolidinyl-Phenol Scaffolds

Target ClassSpecific TargetTherapeutic/Research AreaReference
Dopamine ReceptorsD3 ReceptorNeurological Disorders, Drug Abuse daneshyari.com
Serotonin Receptors5-HT1D ReceptorMigraine, CNS Disorders nih.gov
Opioid Receptorsµ-Opioid ReceptorPain Management nih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(Pyrrolidin-1-yl)phenol hydrochloride, and how can purity be ensured?

Methodological Answer: A common approach involves nucleophilic substitution between a phenolic precursor (e.g., 3-hydroxyphenyl derivatives) and pyrrolidine under basic conditions, followed by hydrochloric acid salt formation. For example, analogous syntheses of pyrrolidine-containing compounds use reflux in polar aprotic solvents (e.g., acetonitrile) with catalytic bases like K₂CO₃ . Post-synthesis purification via recrystallization or column chromatography is critical. Purity verification should employ HPLC (High-Performance Liquid Chromatography) with UV detection, as demonstrated in pharmacopeial standards for related phenolic amines . Safety protocols, including PPE (gloves, lab coat) and fume hood use, must align with SDS guidelines for handling pyrrolidine derivatives .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

  • NMR (¹H/¹³C): Verify aromatic proton environments (δ 6.5–7.5 ppm for the phenol ring) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (HRMS): Exact mass analysis (e.g., ESI-MS) confirms the molecular ion ([M+H]⁺) and isotopic pattern. For example, a related compound, 4-[(1R)-1-aminobutyl]phenol hydrochloride, has an exact mass of 201.0920 .
  • FT-IR: Detect characteristic bands for phenolic O–H (~3200 cm⁻¹) and pyrrolidine C–N stretches (~1200 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during pyrrolidine moiety introduction?

Methodological Answer: Design of Experiments (DOE) is recommended to evaluate variables such as:

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrrolidine.
  • Temperature: Elevated temperatures (70–90°C) accelerate substitution but may increase side reactions.
  • Catalyst: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .
    For example, in the synthesis of Pacritinib hydrochloride, optimizing the reaction time and stoichiometry of 1-(2-chloroethyl)pyrrolidine hydrochloride increased yield to ~13% . Post-reaction quenching with ice-water and pH adjustment (to ~2–3) aids in hydrochloride salt precipitation.

Q. How should researchers address contradictory data in receptor binding assays for pyrrolidine-containing phenolic compounds?

Methodological Answer: Contradictions in receptor affinity (e.g., serotonin receptors like 5-HT1A/2A) may arise from:

  • Isomerism: Enantiomeric purity impacts binding. Use chiral HPLC to resolve stereoisomers and test individual enantiomers .
  • Assay conditions: Validate buffer pH (7.4 for physiological mimicry) and ion concentration (Mg²⁺ for GPCR stability).
  • Control experiments: Compare with known agonists/antagonists (e.g., norfenefrine hydrochloride, a related adrenergic agonist) . Computational docking studies (e.g., AutoDock Vina) can predict binding modes and guide mutagenesis experiments .

Q. What are the best practices for ensuring compound stability during long-term storage?

Methodological Answer:

  • Storage conditions: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis/oxidation. Desiccants (silica gel) mitigate moisture uptake .
  • Stability-indicating assays: Periodically analyze samples via UPLC-MS to detect degradation products (e.g., free phenol or pyrrolidine). For example, related compounds like phenylephrine hydrochloride show stability under nitrogen atmospheres .
  • Lyophilization: Freeze-drying enhances stability for hygroscopic hydrochloride salts .

Methodological Considerations for Data Interpretation

  • Statistical validation: Use ANOVA for batch-to-batch variability analysis (e.g., purity data).
  • Cross-referencing databases: Compare physicochemical properties (e.g., LogP, pKa) with PubChem or ChEMBL entries for structural analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.